2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a chemical compound known for its utility in the development of bifunctional protein degraders, particularly in the field of targeted protein degradation. This compound is a 4-aryl piperidine and serves as a semi-flexible linker in the synthesis of PROTAC® (Proteolysis Targeting Chimeras) molecules .
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in the formation of ternary complexes in the PROTAC mechanism
Cellular Effects
The cellular effects of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride are primarily related to its role in targeted protein degradation . It influences cell function by directing specific proteins for degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Acetic Acid Moiety: The acetic acid group is incorporated through carboxylation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Plays a role in the study of protein degradation pathways and mechanisms.
Medicine: Investigated for its potential in drug development, particularly in targeted therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its role as a linker in PROTAC® molecules. These molecules recruit target proteins to E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism involves the formation of a ternary complex between the PROTAC® molecule, the target protein, and the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Uniqueness
2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is unique due to its semi-flexible linker properties, which allow for optimal 3D orientation in PROTAC® molecules. This enhances the formation of the ternary complex and improves the drug-like properties of the resulting molecules .
Properties
CAS No. |
2309474-08-4 |
---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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